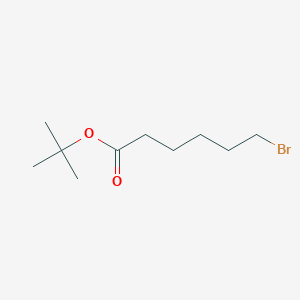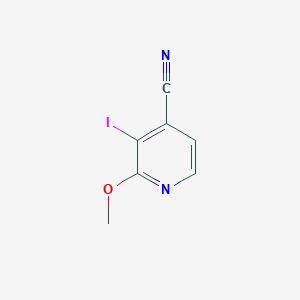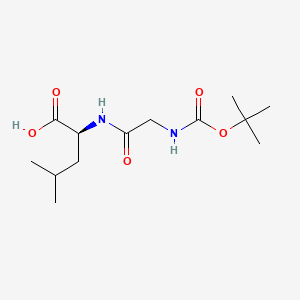
Cloruro de 4-(Dimetilamino)-1-(trifenilmetil)piridinio
Descripción general
Descripción
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
The synthesis of pyridinium salts often involves various synthetic routes . For instance, a one-step cyclization reaction was used to synthesize a square-shaped cyclic tetramer consisting of 4-methylenepyridinium units .Molecular Structure Analysis
Pyridinium salts, including 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride, are known for their highly symmetric, strained structure and electron-deficient cavity . They are quadruply positively charged and water-soluble .Chemical Reactions Analysis
Pyridinium salts are known for their reactivity . For example, an efficient oxidation of tetrahydropyranyl ethers to their carbonyl compounds using 4-(dimethylamino)pyridinium and 2,2′-bipyridinium chlorochromates has been described .Aplicaciones Científicas De Investigación
Sales de Piridinio en Rutas Sintéticas
Las sales de piridinio, incluyendo “Cloruro de 4-(Dimetilamino)-1-(trifenilmetil)piridinio”, son estructuralmente diversas y son estructuras bastante familiares en muchos productos naturales y fármacos bioactivos . Han desempeñado un papel intrigante en una amplia gama de temas de investigación, incluido su uso en rutas sintéticas .
Líquidos Iónicos de Piridinio
Las sales de piridinio son importantes en la creación de líquidos iónicos de piridinio . Estos líquidos iónicos tienen una variedad de aplicaciones, incluido el uso como disolventes y en la síntesis química .
Iliduros de Piridinio
Las sales de piridinio también se utilizan para crear iliduros de piridinio . Estos iliduros son útiles en una variedad de reacciones químicas, incluidas las reacciones de cicloadición .
Aplicaciones Antimicrobianas
Las sales de piridinio han mostrado potencial en aplicaciones antimicrobianas . Pueden inhibir el crecimiento de ciertos tipos de bacterias, lo que las hace potencialmente útiles en el desarrollo de nuevos antibióticos .
Aplicaciones Anticancerígenas
La investigación también ha destacado el uso potencial de las sales de piridinio en aplicaciones anticancerígenas . Pueden inhibir el crecimiento de ciertos tipos de células cancerosas .
Aplicaciones Antimaláricas
Las sales de piridinio, incluyendo “this compound”, han mostrado potencial en aplicaciones antimaláricas . Pueden inhibir el crecimiento del parásito que causa la malaria .
Aplicaciones en Ciencia de Materiales
Las sales de piridinio tienen aplicaciones en la ciencia de los materiales . Se pueden utilizar en la creación de nuevos materiales con propiedades únicas .
Problemas Biológicos Relacionados con la Entrega de Genes
Finalmente, las sales de piridinio se han estudiado por sus posibles aplicaciones para abordar problemas biológicos relacionados con la entrega de genes . Pueden ser útiles en el desarrollo de nuevos métodos para entregar genes a las células .
Direcciones Futuras
Pyridinium salts have been highlighted for their importance in various fields, including as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . These areas could represent future directions for research involving 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride.
Propiedades
IUPAC Name |
N,N-dimethyl-1-tritylpyridin-1-ium-4-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N2.ClH/c1-27(2)25-18-20-28(21-19-25)26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-21H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZHJIVCTBHAJE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449030 | |
| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78646-25-0 | |
| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride (contains 5% Dichloromethane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)


![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)





![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)


